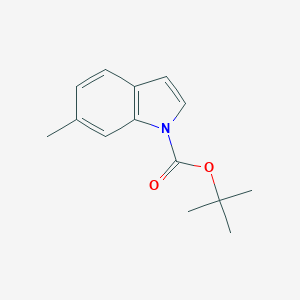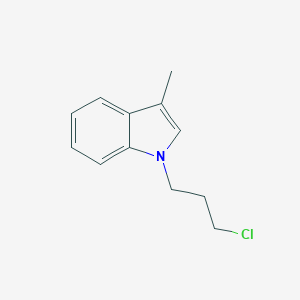
1-(3-Chloropropyl)-3-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-methylindole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
1-(3-Chloropropyl)-3-methylindole 47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of neurotransmitter release and ion channel activity.
Effets Biochimiques Et Physiologiques
1-(3-Chloropropyl)-3-methylindole 47,497 has a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been shown to affect appetite, body temperature, and cardiovascular function. These effects are mediated by the cannabinoid receptors, which are widely distributed throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloropropyl)-3-methylindole 47,497 is a useful tool for studying the cannabinoid receptors and their role in various physiological processes. It is highly potent and selective for the cannabinoid receptors, making it a valuable tool for investigating their function. However, like all synthetic cannabinoids, it has limitations in terms of its relevance to natural cannabinoid compounds and its potential for off-target effects.
Orientations Futures
There are many potential future directions for research on 1-(3-Chloropropyl)-3-methylindole 47,497. One area of interest is the development of more selective agonists for the cannabinoid receptors, which could have therapeutic applications with fewer side effects. Another area of interest is the investigation of the endocannabinoid system and its role in various physiological processes. Finally, there is also potential for the development of novel cannabinoid-based therapies for a range of conditions, including pain, inflammation, and neurodegenerative diseases.
In conclusion, 1-(3-Chloropropyl)-3-methylindole 47,497 is a synthetic cannabinoid with a range of potential therapeutic applications. It has been extensively studied for its effects on the cannabinoid receptors and its potential as a treatment for various conditions. While there are limitations to its use as a research tool, it remains a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
1-(3-Chloropropyl)-3-methylindole 47,497 is synthesized by reacting 3-methylindole with 1-chloropropane in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism, and the product is purified by column chromatography.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-methylindole 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.
Propriétés
Numéro CAS |
156237-51-3 |
|---|---|
Nom du produit |
1-(3-Chloropropyl)-3-methylindole |
Formule moléculaire |
C12H14ClN |
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-methylindole |
InChI |
InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3 |
Clé InChI |
RYWLWFUOTCVHFQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)CCCCl |
Synonymes |
1-(3-Chloropropyl)-3-methylindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



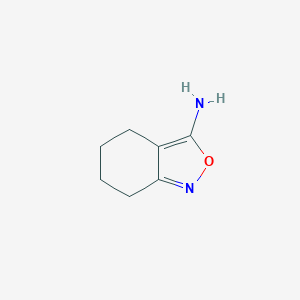
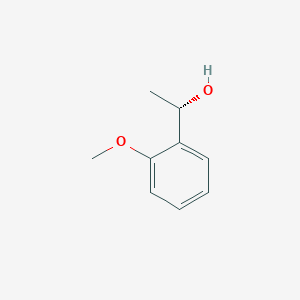
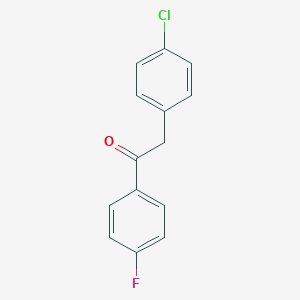
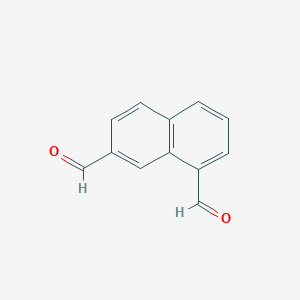
![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)
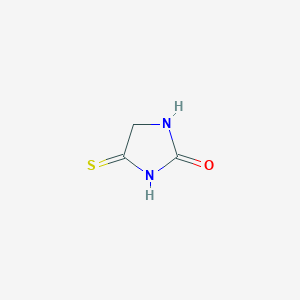
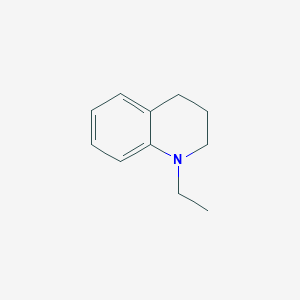
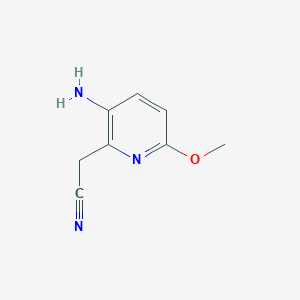
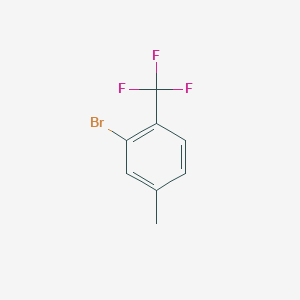
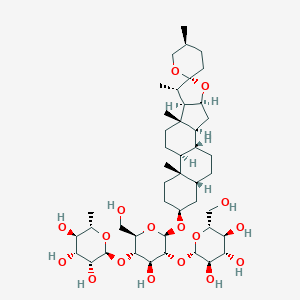
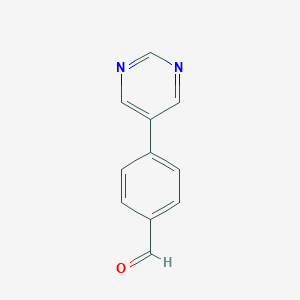
![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

